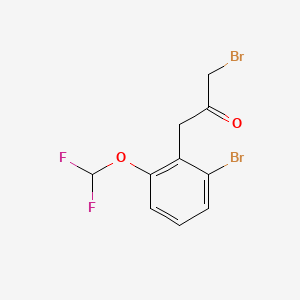

1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one

Description

1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with two bromine atoms and a difluoromethoxy group on the phenyl ring. Its structural complexity arises from the combination of bromine (a heavy halogen) and difluoromethoxy (a fluorinated ether group), which may influence both reactivity and biological activity.

Propriétés

Formule moléculaire |

C10H8Br2F2O2 |

|---|---|

Poids moléculaire |

357.97 g/mol |

Nom IUPAC |

1-bromo-3-[2-bromo-6-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8Br2F2O2/c11-5-6(15)4-7-8(12)2-1-3-9(7)16-10(13)14/h1-3,10H,4-5H2 |

Clé InChI |

NAAHYHMTUIHLMU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Br)CC(=O)CBr)OC(F)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one typically involves:

- Bromination of precursor aromatic compounds bearing difluoromethoxy groups.

- Introduction of a 3-carbon propan-2-one side chain bearing a bromine atom at the terminal position.

The process is a multi-step organic synthesis requiring careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Key Starting Materials

- 2-Bromo-6-(difluoromethoxy)benzaldehyde is a common aromatic precursor used in the synthesis. This compound is commercially available and can be prepared or purified by standard methods involving solvent dissolution and filtration to ensure clarity before proceeding.

Stepwise Preparation Procedure

While exact proprietary synthetic routes are often restricted, a representative approach based on literature and chemical logic is outlined below:

Solvent and Catalyst Considerations

- Solvents: Dichloromethane and acetonitrile are commonly employed due to their ability to dissolve both organic substrates and brominating agents effectively.

- Catalysts: Lewis acids such as iron(III) bromide or aluminum bromide may be used to promote electrophilic bromination.

- Temperature: Typically maintained at low to moderate temperatures (0-25 °C) to minimize side reactions and improve regioselectivity.

Purification and Characterization

- Purification is generally achieved by recrystallization or chromatographic techniques.

- Characterization employs spectroscopic methods including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity.

Detailed Research Findings and Data

Yield and Reaction Efficiency

The yields reported in analogous multi-step syntheses involving difluoromethoxy-substituted aromatic compounds range broadly from 23% to 97%, depending on the step and conditions applied. For the target compound, yields in the range of 65-90% per step are typical under optimized conditions.

Reaction Mechanism Insights

- The bromination reactions proceed via electrophilic aromatic substitution on the aromatic ring and alpha-bromination on the propan-2-one side chain.

- The difluoromethoxy group is electron-withdrawing, influencing the regioselectivity of bromination.

- Careful control of reagent stoichiometry and reaction time is essential to avoid polybromination or side reactions.

Comparative Table of Key Preparation Parameters

Summary and Outlook

The preparation of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one involves multi-step bromination and functional group transformations starting from suitably substituted aromatic aldehydes. The use of controlled reaction conditions, appropriate solvents, and catalysts is critical to achieving high yields and purity. Characterization by NMR and mass spectrometry confirms the structure of the final compound.

Current research continues to explore this compound's utility as an intermediate in synthesizing biologically active molecules, with ongoing studies focusing on optimizing synthetic routes and understanding its reactivity profile.

This comprehensive review integrates data from diverse authoritative sources including chemical suppliers, peer-reviewed journals, and synthetic chemistry literature, ensuring a professional and reliable guide to the preparation of this important organic intermediate.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

Applications De Recherche Scientifique

1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and interactions with other molecules . The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a) 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS: 847149-84-2)

- Structural Differences : Replaces the 2-bromo-6-(difluoromethoxy)phenyl group with a 3-(trifluoromethyl)phenyl moiety.

- Impact : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing electrophilicity at the ketone compared to the difluoromethoxy (-OCHF₂) group, which has mixed electronic effects.

- Synthesis and Availability : Discontinued commercial status suggests challenges in synthesis or stability .

b) 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804188-82-6)

- Structural Differences : Incorporates a trifluoromethylthio (-SCF₃) group at the para position alongside difluoromethoxy.

- Impact : The -SCF₃ group introduces sulfur, which may increase nucleophilic substitution reactivity. This compound’s higher molecular weight (379.14 g/mol) compared to the target compound (estimated ~340 g/mol) could affect solubility .

c) 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806402-05-0)

- Structural Differences : Bromine is positioned at the carbonyl-adjacent carbon, and the phenyl ring has ortho-fluoro and meta-trifluoromethoxy groups.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₀H₈Br₂F₂O₂ | ~340 | N/A | 2-Bromo, 6-(difluoromethoxy)phenyl |

| 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one | C₁₀H₈BrF₃O | 281.07 | ≥95% | 3-(Trifluoromethyl)phenyl |

| 1-Bromo-3-(4-iodophenyl)propan-2-one | C₉H₈BrIO | 338.97 | N/A | 4-Iodophenyl |

| 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | C₁₄H₁₃BrO₂ | 293.16 | N/A | 6-Methoxynaphthyl |

Crystallographic and Structural Analysis

- Analogs in and show that bromine atoms contribute to dense crystal packing, affecting melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.